Home > Products > Screening Compounds P21444 > 19-Acetylstrophanthidol
19-Acetylstrophanthidol - 17162-14-0

19-Acetylstrophanthidol

Catalog Number: EVT-1194692
CAS Number: 17162-14-0
Molecular Formula: C25H36O7
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Source: 19-Acetylstrophanthidol is primarily extracted from the seeds of Strophanthus gratus, which has been utilized in traditional medicine.
  • Classification: It falls under the category of cardiac glycosides, characterized by their steroidal structure and sugar moiety, which contribute to their biological activity.
Synthesis Analysis

The synthesis of 19-Acetylstrophanthidol involves several steps that can be achieved through different synthetic routes. One common method includes the acetylation of strophanthidin.

Synthesis Method

  1. Starting Material: Strophanthidin, which can be isolated from Strophanthus gratus seeds.
  2. Reagents: Acetic anhydride or acetyl chloride is typically used for acetylation.
  3. Conditions: The reaction usually requires mild heating and an inert atmosphere to prevent hydrolysis.
  4. Yield and Purification: The product can be purified through crystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

The molecular structure of 19-Acetylstrophanthidol can be described as follows:

  • Molecular Formula: C23H32O5
  • Molecular Weight: Approximately 392.5 g/mol
  • Structure Features:
    • It contains a steroid nucleus with a lactone ring.
    • The acetyl group at the 19-position enhances its solubility and bioactivity.
Chemical Reactions Analysis

19-Acetylstrophanthidol participates in various chemical reactions typical for cardiac glycosides:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis to yield strophanthidin and acetic acid.
  2. Reduction: The compound can be reduced using lithium aluminum hydride to form corresponding alcohols.
  3. Oxidation: It may also participate in oxidation reactions under specific conditions, potentially affecting its biological activity.

Reaction Conditions

  • Hydrolysis: Typically occurs under acidic or basic conditions.
  • Reduction: Carried out in anhydrous solvents like ether or THF (tetrahydrofuran).
  • Oxidation: Can be performed using oxidizing agents such as potassium permanganate.
Mechanism of Action

The mechanism of action of 19-Acetylstrophanthidol primarily involves its interaction with sodium-potassium ATPase in cardiac tissues:

  • Inhibition of Sodium-Potassium ATPase: This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx through sodium-calcium exchange mechanisms, enhancing cardiac contractility (positive inotropic effect).
  • Effects on Heart Rate: It also exhibits a vagomimetic effect, slowing down heart rate by enhancing parasympathetic activity.

Relevant Data

Clinical studies have shown that compounds like 19-Acetylstrophanthidol can significantly improve heart function in patients with heart failure, demonstrating its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Melting Point: Approximately 150–155 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties make it suitable for pharmaceutical formulations where stability and bioavailability are crucial.

Applications

19-Acetylstrophanthidol has several scientific applications, particularly in pharmacology:

  1. Cardiac Therapy: Used as a treatment for congestive heart failure and arrhythmias due to its positive inotropic effects.
  2. Research Tool: Employed in studies investigating cardiac function and the mechanisms of action of cardiac glycosides.
  3. Pharmaceutical Development: Serves as a lead compound for developing new cardiac drugs with improved efficacy and reduced side effects.
Introduction

Historical Context and Discovery of Cardiac Glycosides

Cardiac glycosides represent a class of naturally occurring compounds whose medicinal significance was first systematically documented by William Withering in his 1785 monograph on the foxglove plant (Digitalis purpurea). Withering identified its efficacy in treating "dropsy" (edema associated with heart failure) and documented unprecedented effects on cardiac function [1] [5] [7]. These early observations laid the foundation for the isolation and characterization of specific cardiac glycosides. By the late 19th and early 20th centuries, researchers identified strophanthidin—the aglycone core common to multiple glycosides—from African Strophanthus species. This period also saw the isolation of related compounds like ouabain (g-strophanthin) and the elucidation of their cardiotonic properties [5] [6] [9].

The structural diversity of cardiac glycosides arises from their biosynthesis in plants and animals. Digitalis species produce digoxin and digitoxin, while Strophanthus kombe yields k-strophanthoside and strophanthidin derivatives. Endogenous counterparts, such as ouabain and marinobufagenin, were later identified in mammals, highlighting evolutionary conservation [1] [9]. The biosynthetic pathway involves steroid backbone modification through enzymatic steps, including the action of Δ5-3β-hydroxysteroid dehydrogenase (3βHSD), which converts pregnenolone to progesterone—a critical precursor in cardenolide production [10].

Table 1: Key Historical Milestones in Cardiac Glycoside Research

YearEventSignificance
1785William Withering’s monograph on Digitalis purpureaFirst systematic clinical documentation of digitalis effects on dropsy and heart function
1875Isolation of digitoxin by O. SchmiedebergPurification of the first cardiac glycoside from Digitalis purpurea
1930Isolation of digoxin by S. SmithIdentification of a major glycoside from Digitalis lanata
Mid-20th c.Structural characterization of strophanthidinElucidation of the aglycone framework shared by multiple glycosides
2007Cloning of 3βHSD from Digitalis lanataMolecular insights into cardenolide biosynthesis [10]

Structural and Functional Significance of 19-Acetylstrophanthidol

19-Acetylstrophanthidol is a semi-synthetic derivative of strophanthidin, characterized by an acetyl esterification at the C19 position. Its structure comprises a cyclopentanoperhydrophenanthrene core (steroid nucleus) with a five-membered unsaturated lactone ring (cardenolide type) at C17 and a β-oriented acetyl group at C19. The glycosidic cleavage site at C3 allows potential sugar attachment, though 19-acetylstrophanthidol is typically studied as an aglycone [6] [9]. This C19 modification enhances lipophilicity compared to polar glycosides like ouabain, influencing membrane permeability and target binding kinetics [5] [9].

Functionally, 19-acetylstrophanthidol inhibits Na⁺/K⁺-adenosine triphosphatase (Na⁺/K⁺-ATPase), the enzymatic pump responsible for maintaining cellular electrochemical gradients. This inhibition elevates intracellular sodium, which reduces calcium efflux via the sodium-calcium exchanger (NCX). The resultant increase in cytoplasmic calcium augments sarcoplasmic reticulum storage and release, enhancing cardiac myocyte contractility (positive inotropic effect) [1] [5] [9]. Unlike chronotropic effects observed with digitalis glycosides, acetylated strophanthidin derivatives exhibit rapid onset and shorter half-lives, making them valuable experimental tools for acute studies.

Table 2: Structural Comparison of Select Strophanthidin Derivatives

CompoundSubstituent at C19Sugar MoietiesLipophilicityPrimary Research Use
Strophanthidin-OHNoneModerateReference aglycone
19-Acetylstrophanthidol-OC(O)CH₃NoneHighMechanistic studies
Ouabain-OHRhamnoseLowNa⁺/K⁺-ATPase binding assays
Cymarin-OHD-cymaroseModerateIsolated heart preparations

Beyond cardiomyocytes, 19-acetylstrophanthidol modulates intracellular signaling cascades. At sub-inotropic concentrations, it binds Na⁺/K⁺-ATPase, triggering Src kinase activation and downstream pathways (e.g., MAPK/ERK, PI3K/Akt), which regulate cell proliferation and inflammation. This non-canonical signaling may underpin emerging applications in oncology and immunomodulation [4] [9]. Early studies using acetylstrophanthidin analogs demonstrated dose-dependent increases in cardiac oxygen consumption under normoxic conditions—a finding attributed to enhanced workload rather than uncoupling of oxidative phosphorylation [3].

Research Objectives and Knowledge Gaps

Despite over two centuries of cardiac glycoside research, 19-acetylstrophanthidol remains understudied compared to clinically deployed analogs like digoxin. Key knowledge gaps warrant targeted investigation:

  • Biosynthesis and Enzymology: While the progesterone → strophanthidin pathway in plants involves hydroxylation, glycosylation, and acetyl transfer, the specific acetyltransferase responsible for C19 modification is unknown. Heterologous expression of Digitalis 3βHSD has enabled progesterone production, yet analogous work on late-stage tailoring enzymes is lacking [9] [10]. Elucidating these steps could enable biotechnological production or engineered analogs.

  • Structure-Activity Relationships: The contribution of the C19 acetyl group to target binding kinetics remains unquantified. Comparative studies with strophanthidol should assess Na⁺/K⁺-ATPase isoform selectivity (e.g., α1 vs. α2/3), dissociation constants, and sensitivity to extracellular potassium—a known modulator of glycoside efficacy [1] [5] [7]. Molecular dynamics simulations could further reveal steric and electronic influences on the ligand-enzyme interaction.

  • Non-Cardiac Signaling Effects: Preliminary evidence suggests cardiac glycosides exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine secretion and leukocyte proliferation [4]. Whether 19-acetylstrophanthidol shares these properties—and whether they stem from Na⁺/K⁺-ATPase signaling or off-target kinase modulation—requires validation in immune cell models.

  • Therapeutic Repositioning: The role of cardiac glycosides in oncology hinges on their ability to induce immunogenic cell death or block cancer-promoting pathways (e.g., NF-κB) [9]. 19-Acetylstrophanthidol’s high lipophilicity may enhance tumor penetration, but its cytotoxicity profile across cancer cell lines remains uncharacterized. Similarly, its interaction with gut microbiota (known to metabolize digoxin [8]) could influence bioavailability in non-cardiac applications.

Table 3: Critical Research Questions for 19-Acetylstrophanthidol

DomainUnresolved QuestionsProposed Approaches
Molecular MechanismsHow does C19 acetylation alter binding kinetics to Na⁺/K⁺-ATPase isoforms?Radioligand binding assays with α-subunit isoforms; X-ray crystallography
Metabolic StabilityWhat is its susceptibility to hepatic or microbial modification?Incubation with liver microsomes/gut microbiota; LC-MS metabolite profiling
Signaling ModulationDoes it activate Src/EGFR pathways at sub-inotropic concentrations?Western blotting for phospho-Src/EGFR; proliferation assays in cancer cell lines
BiosynthesisWhich acetyltransferases catalyze C19 modification in Strophanthus?Transcriptomics/enzyme screening; heterologous expression in Nicotiana

Addressing these gaps will clarify 19-acetylstrophanthidol’s mechanistic uniqueness and therapeutic potential beyond classical inotropy.

Properties

CAS Number

17162-14-0

Product Name

19-Acetylstrophanthidol

IUPAC Name

[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1

InChI Key

DEHYARDBGWHJNY-VWCUIIQSSA-N

SMILES

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Isomeric SMILES

CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.